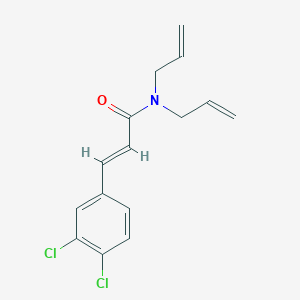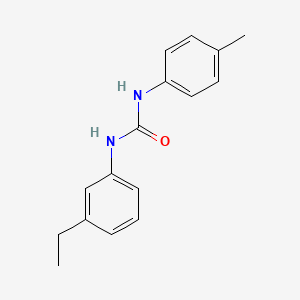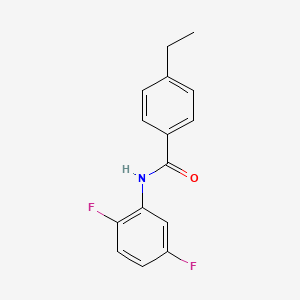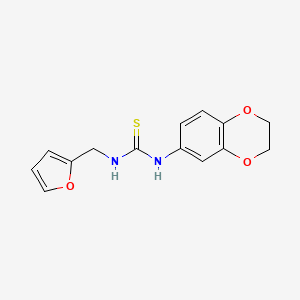![molecular formula C18H22N2O4 B5735643 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine](/img/structure/B5735643.png)
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine is an organic compound with a complex structure that includes both methoxy and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the introduction of the N-methyl group and the 3-nitrophenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research to fully elucidate.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the nitro group.
N-Methylhomoveratrylamine: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other related molecules.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19(13-15-5-4-6-16(11-15)20(21)22)10-9-14-7-8-17(23-2)18(12-14)24-3/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIVJUXVGMWLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(2,3,4-trifluorophenyl)acetyl]piperazine](/img/structure/B5735570.png)
![1-(3-CHLOROPHENYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE](/img/structure/B5735576.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5735581.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5735596.png)

![1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5735611.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5735616.png)

![4,6-dimethyl-N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyrimidin-2-amine](/img/structure/B5735633.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]pentan-3-amine](/img/structure/B5735649.png)
